molecular formula C5H10Br2O2 B15125657 1,7-Dibromo-3,5-dioxaheptane

1,7-Dibromo-3,5-dioxaheptane

Cat. No.: B15125657
M. Wt: 261.94 g/mol
InChI Key: KLMGOCCOPLMCEM-UHFFFAOYSA-N
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Description

1,7-Dibromo-3,5-dioxaheptane is a brominated ether compound characterized by a seven-carbon chain with ether oxygen atoms at positions 3 and 5 and terminal bromine atoms at positions 1 and 5. Its molecular formula is C₅H₈Br₂O₂, reflecting its linear aliphatic structure with two ether linkages.

Properties

Molecular Formula

C5H10Br2O2

Molecular Weight

261.94 g/mol

IUPAC Name

1-bromo-2-(2-bromoethoxymethoxy)ethane

InChI

InChI=1S/C5H10Br2O2/c6-1-3-8-5-9-4-2-7/h1-5H2

InChI Key

KLMGOCCOPLMCEM-UHFFFAOYSA-N

Canonical SMILES

C(CBr)OCOCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dibromo-3,5-dioxaheptane can be synthesized through the bromination of alkenes or alkynes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This method is efficient and provides high yields of the desired dibromo compound . Another approach involves the use of oxalyl bromide in combination with dimethyl sulfoxide (DMSO) as a brominating reagent . These methods offer mild reaction conditions, low cost, and short reaction times.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Dibromo-3,5-dioxaheptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,7-dibromo-3,5-dioxaheptane involves its interaction with specific molecular targets and pathways. For example, in antiviral research, the compound has been shown to inhibit the activity of certain viral enzymes, thereby preventing viral replication . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

  • Molecular Formula : C₂₈H₂₀Br₂O
  • Key Features :
    • Bromine atoms at positions 3 and 4 on a dihydrofuran ring.
    • Four phenyl groups at positions 2 and 5, creating steric hindrance.
    • Exhibits Br⋯Br interactions (3.415 Å) and C—H⋯H—C contacts in its crystal structure, influencing packing efficiency .
  • Comparison: Unlike 1,7-Dibromo-3,5-dioxaheptane, this compound is cyclic and aromatic, which reduces flexibility and alters reactivity.

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

  • Molecular Formula : C₁₉H₂₂O₆
  • Key Features :
    • Linear heptane chain with hydroxyl groups at positions 3 and 3.
    • Terminal 3,4-dihydroxyphenyl groups contribute to antioxidant and pharmacological activities .
  • Comparison: Replacing hydroxyl groups with ether oxygens (as in this compound) would reduce polarity and increase stability against oxidation. Bromine terminals in the target compound may confer electrophilic reactivity, unlike the phenolic termini in this analogue.

Functional Analogues

5H-Dibenzo[a,d]cycloheptene-5-propanamine

  • Molecular Formula : C₁₈H₁₉N
  • Key Features: Polycyclic aromatic structure with an amine functional group. Limited toxicological data available; precautionary measures emphasize avoiding inhalation or contact .
  • The amine group may enable different biological interactions compared to bromine terminals.

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